molecular formula C14H13BrClNO3S B4549182 N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide

N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B4549182
M. Wt: 390.7 g/mol
InChI Key: WVEKXNDXYUOTEU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H13BrClNO3S and its molecular weight is 390.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.94880 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Sulfonamide derivatives have been explored for their synthetic applications, such as in the development of novel synthesis methodologies. For instance, the electrophilic cyanation of aryl and heteroaryl bromides using sulfonamide-based reagents illustrates the utility of sulfonamides in synthesizing benzonitriles, important intermediates in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011). Similarly, sulfonamides have been used as cyanating agents in rhodium-catalyzed reactions, highlighting their role in facilitating selective chemical transformations (Chaitanya & Anbarasan, 2015).

Photodynamic Therapy and Antitumor Activity

Some sulfonamide derivatives exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with sulfonamide groups demonstrated high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020). Another research effort identified sulfonamide compounds as potent cell cycle inhibitors with potential antitumor activities, further underscoring the therapeutic applications of sulfonamides in oncology (Owa et al., 2002).

Enzyme Inhibition

The enzyme inhibition properties of sulfonamides have been a subject of interest, particularly in the context of acetylcholinesterase (AChE) and α-glucosidase inhibition. This aspect is crucial for the development of treatments for conditions such as Alzheimer's disease and diabetes. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, demonstrating significant inhibitory effects on AChE and α-glucosidase (Riaz, 2020).

Structural and Computational Studies

The structural characterization of sulfonamide compounds provides insights into their potential applications and interactions. Studies involving X-ray crystallography and computational analyses help elucidate the molecular structure, electronic properties, and interaction mechanisms of these compounds, aiding in the design of more effective sulfonamide-based agents (Murthy et al., 2018).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3S/c1-9-7-10(3-5-12(9)15)17-21(18,19)11-4-6-14(20-2)13(16)8-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEKXNDXYUOTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.